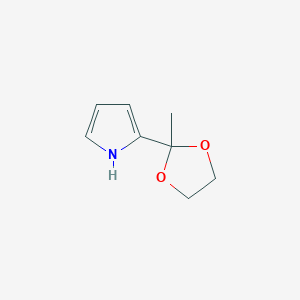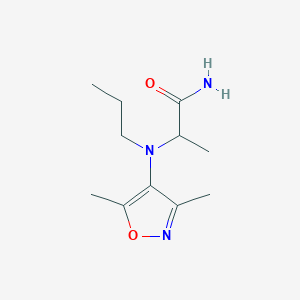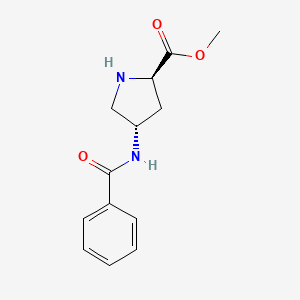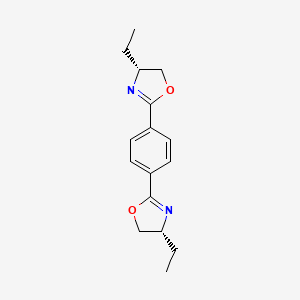
1,4-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a compound that features a benzene ring substituted with two oxazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions to form the oxazoline rings. The reaction conditions often involve the use of catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it useful in catalytic processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene depends on its application:
Catalysis: Acts as a ligand to stabilize metal catalysts, facilitating various chemical reactions.
Biological Interactions: Interacts with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the ethyl groups, which may affect its reactivity and binding properties.
1,4-Bis(4-methyl-4,5-dihydrooxazol-2-yl)benzene: Contains methyl groups instead of ethyl groups, leading to different steric and electronic effects.
Uniqueness
1,4-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of the ethyl groups on the oxazoline rings. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(4R)-4-ethyl-2-[4-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-5-7-12(8-6-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 |
Clé InChI |
XOIOPNOXEZKWMI-ZIAGYGMSSA-N |
SMILES isomérique |
CC[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)CC |
SMILES canonique |
CCC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



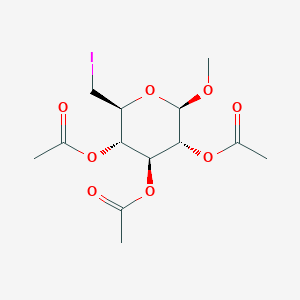

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
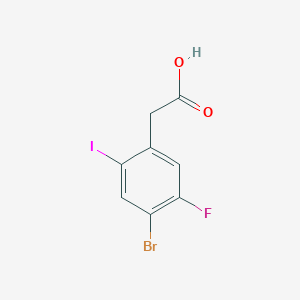
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)

